7-bromo-1,5-naphthyridin-2(1H)-one
Overview
Description
7-Bromo-1,5-naphthyridin-2(1H)-one is a heterocyclic aromatic compound that belongs to the naphthyridine family. This compound is characterized by a bromine atom attached to the seventh position of the naphthyridine ring, which consists of two fused pyridine rings. The molecular formula of this compound is C8H5BrN2O.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-1,5-naphthyridin-2(1H)-one typically involves the bromination of 1,5-naphthyridin-2(1H)-one. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out in an inert solvent like carbon tetrachloride (CCl4) under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar bromination processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-1,5-naphthyridin-2(1H)-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding naphthyridine oxides.
Reduction Reactions: Reduction of the compound can lead to the formation of 1,5-naphthyridin-2(1H)-one.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Substitution: Formation of 7-substituted-1,5-naphthyridin-2(1H)-one derivatives.
Oxidation: Formation of naphthyridine oxides.
Reduction: Formation of 1,5-naphthyridin-2(1H)-one.
Scientific Research Applications
7-Bromo-1,5-naphthyridin-2(1H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 7-bromo-1,5-naphthyridin-2(1H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it may inhibit bacterial enzymes, thereby exhibiting antimicrobial activity. The exact molecular targets and pathways involved can vary based on the specific context of its use.
Comparison with Similar Compounds
Similar Compounds
1,5-Naphthyridin-2(1H)-one: The parent compound without the bromine substitution.
7-Chloro-1,5-naphthyridin-2(1H)-one: Similar structure with a chlorine atom instead of bromine.
7-Fluoro-1,5-naphthyridin-2(1H)-one: Similar structure with a fluorine atom instead of bromine.
Uniqueness
7-Bromo-1,5-naphthyridin-2(1H)-one is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. The bromine atom can participate in halogen bonding and other non-covalent interactions, potentially enhancing the compound’s biological activity and specificity.
Biological Activity
7-Bromo-1,5-naphthyridin-2(1H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanism of action, and potential therapeutic applications, supported by relevant data and research findings.
Chemical Structure and Properties
This compound features a fused bicyclic structure containing nitrogen atoms, which enhances its reactivity and interaction with biological targets. The bromine atom at the 7-position and the carbonyl group at the 2-position are crucial for its biological activity.
Property | Details |
---|---|
Molecular Formula | CHBrNO |
Molecular Weight | 244.06 g/mol |
Structure Type | Naphthyridine derivative |
The biological activity of this compound is primarily attributed to its ability to inhibit various enzymes and receptors. The bromine atom plays a significant role in enhancing binding affinity through halogen bonding, which can lead to effective modulation of target proteins involved in critical cellular processes.
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. It has been evaluated against various bacterial strains and has shown promising results in inhibiting growth, particularly against Gram-positive bacteria .
Anticancer Properties
Several studies have highlighted the compound's potential as an anticancer agent. For instance, it has demonstrated cytotoxic effects on human cancer cell lines such as HeLa and HL-60. Its mechanism often involves the inhibition of topoisomerases, which are essential for DNA replication and repair processes .
Antiviral Activity
In addition to its antibacterial and anticancer properties, this compound has been investigated for antiviral activity. It shows potential against viral infections by interfering with viral replication mechanisms.
Study on Anticancer Activity
A study conducted by Sliwa et al. (1994) demonstrated that benzo[ b]1,5-naphthyridine derivatives exhibited significant cytotoxicity against cancer cells while being less toxic to healthy cells. This property makes it a candidate for further development as an anticancer drug .
Antimicrobial Efficacy
Another research effort focused on the antimicrobial effects of naphthyridine derivatives revealed that this compound had a notable inhibitory effect on bacterial growth in vitro. The study emphasized the compound's potential as a lead structure for developing new antibiotics .
Comparative Analysis with Related Compounds
The unique bromination pattern of this compound distinguishes it from other naphthyridine derivatives. A comparison with similar compounds reveals variations in biological activity:
Compound Name | Key Features | Biological Activity |
---|---|---|
6-Bromo-1,5-naphthyridin-2(1H)-one | Bromine at position 6 | Antimicrobial and anticancer effects |
7-Chloro-1,5-naphthyridin-2(1H)-one | Chlorine instead of bromine | Similar but generally lower activity |
5-Bromo-1,6-naphthyridin-2(1H)-one | Bromine at position 5 | Notable antimicrobial properties |
Properties
IUPAC Name |
7-bromo-1H-1,5-naphthyridin-2-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O/c9-5-3-7-6(10-4-5)1-2-8(12)11-7/h1-4H,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWFKBNQKSWQBDC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC2=C1N=CC(=C2)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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